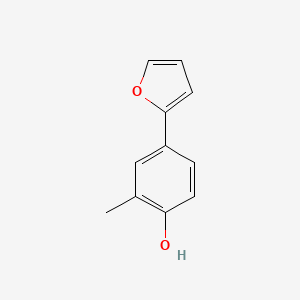

4-(Furan-2-YL)-2-methylphenol

Description

BenchChem offers high-quality 4-(Furan-2-YL)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Furan-2-YL)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(furan-2-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWNIOVDDGKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683658 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-84-6 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. This document delves into its structure, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug development. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for researchers working with this and structurally related compounds.

Introduction

4-(Furan-2-yl)-2-methylphenol is a bi-aromatic compound featuring a phenol ring substituted with a methyl group at the ortho position and a furan ring at the para position. This unique combination of a phenolic hydroxyl group, a lipophilic methyl group, and an electron-rich furan moiety bestows upon the molecule a distinct set of chemical and physical properties. The furan ring, a five-membered aromatic heterocycle, is a common motif in pharmacologically active compounds, often serving as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor interactions. The phenolic component is a well-known pharmacophore with antioxidant and various other biological activities. The strategic placement of these functional groups suggests potential for this molecule in diverse applications, from a building block in organic synthesis to a lead compound in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of 4-(Furan-2-yl)-2-methylphenol are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1255638-84-6 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. | |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for substituted phenols. |

Synthesis of 4-(Furan-2-yl)-2-methylphenol

The most logical and efficient synthetic route to 4-(Furan-2-yl)-2-methylphenol is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.

The proposed synthesis involves the coupling of a suitably substituted phenol derivative with a furan-boron species. A likely pathway is the reaction of 4-bromo-2-methylphenol with 2-furylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(Furan-2-yl)-2-methylphenol.

Detailed Experimental Protocol (Adapted from Analogous Reactions)

This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl halides with heteroaryl boronic acids.

Materials:

-

4-Bromo-2-methylphenol

-

2-Furylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])

-

Degassed solvents (e.g., Toluene, Ethanol, and Water)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq.), 2-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 4-(Furan-2-yl)-2-methylphenol.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | H5' (Furan) |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~6.45 | dd | 1H | H3' (Furan) |

| ~6.30 | dd | 1H | H4' (Furan) |

| ~5.0-6.0 | br s | 1H | -OH |

| ~2.25 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.1 | C-O (Phenol) |

| ~154.5 | C2' (Furan) |

| ~142.3 | C5' (Furan) |

| ~130.5 | Ar-C |

| ~129.8 | Ar-C |

| ~126.0 | Ar-C |

| ~125.0 | Ar-C |

| ~115.8 | Ar-C |

| ~111.7 | C4' (Furan) |

| ~105.0 | C3' (Furan) |

| ~16.2 | -CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (phenolic) |

| ~3120 | Medium | C-H stretch (furan ring) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1600, 1500 | Strong | C=C stretch (aromatic and furan rings) |

| ~1230 | Strong | C-O stretch (phenolic) |

| ~1015 | Strong | C-O-C stretch (furan ring) |

Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a formyl group from the furan ring (M-29), or cleavage of the furan ring.

Chemical Reactivity

The reactivity of 4-(Furan-2-yl)-2-methylphenol is dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the electron-rich aromatic system, and the furan ring.

Caption: Key reactivity sites of 4-(Furan-2-yl)-2-methylphenol.

-

Phenolic Hydroxyl Group: This group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and esterification. It also imparts antioxidant properties to the molecule by acting as a hydrogen atom donor to scavenge free radicals.

-

Phenolic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups. Reactions like halogenation and nitration are expected to occur at the positions ortho and para to the activating groups.

-

Furan Ring: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, typically at the C5' position. It can also participate in Diels-Alder reactions and is prone to ring-opening under strongly acidic conditions.

Potential Applications in Drug Development

The unique structural features of 4-(Furan-2-yl)-2-methylphenol make it an attractive scaffold for the development of new therapeutic agents.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-established antioxidants. The presence of the phenolic hydroxyl group in 4-(Furan-2-yl)-2-methylphenol suggests its potential to act as a radical scavenger, which is a key mechanism in combating oxidative stress-related diseases. Furan derivatives themselves have also been reported to possess antioxidant and anti-inflammatory properties[2]. The combination of these two moieties could lead to synergistic effects.

Bioactivation and Metabolic Considerations

It is crucial for drug development professionals to consider the metabolic fate of furan-containing compounds. The furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can lead to hepatotoxicity. This potential for bioactivation needs to be carefully evaluated in any drug discovery program involving this scaffold. Structural modifications to mitigate this risk, such as substitution on the furan ring, may be necessary.

Scaffold for Medicinal Chemistry

The 4-(Furan-2-yl)-2-methylphenol core can serve as a versatile starting point for the synthesis of a library of derivatives. The reactive sites on both the phenol and furan rings allow for the introduction of various functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(Furan-2-yl)-2-methylphenol. Based on the safety data for structurally related phenols and aryl compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[3][4].

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

First Aid:

Conclusion

4-(Furan-2-yl)-2-methylphenol is a compound with significant potential, stemming from the combined properties of its phenolic and furanoid components. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure offers multiple points for further chemical modification. While its potential as an antioxidant and a scaffold for medicinal chemistry is promising, careful consideration of its metabolic profile, particularly the potential for bioactivation of the furan ring, is essential for its successful application in drug development. This guide provides a solid foundation for researchers to understand and further explore the rich chemistry and potential applications of this intriguing molecule.

References

- Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6-25.

-

CP Lab Safety. (n.d.). 4-(Furan-2-yl)-2-methylphenol, 96% Purity, C11H10O2, 1 gram. Retrieved from [Link]

-

CPAchem. (2019, May 16). Safety data sheet. Retrieved from [Link]

- Ghavipanjeh, F., Saeedi, M., & Shahsavari, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini reviews in medicinal chemistry, 20(15), 1486–1504.

Sources

4-(Furan-2-YL)-2-methylphenol CAS number

An In-Depth Technical Guide to 4-(Furan-2-YL)-2-methylphenol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 4-(Furan-2-YL)-2-methylphenol. This document provides foundational knowledge, outlines key experimental protocols, and explores the rationale behind its investigation based on established principles in medicinal chemistry.

4-(Furan-2-YL)-2-methylphenol, identified by the CAS Number 1255638-84-6 , is a heterocyclic aromatic compound that merges two key pharmacophores: a furan ring and a substituted phenol moiety.[1][2] The furan ring is a crucial scaffold in numerous physiologically active compounds, contributing to diverse therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[3] Similarly, phenolic compounds are widely recognized for their significant biological roles, particularly as antioxidants and antimicrobial agents.[4][5] The combination of these two structures in a single molecule presents a compelling case for its investigation in drug discovery and materials science. This guide will delve into the technical specifics of this promising molecule.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, bioavailability, and suitability for various analytical techniques.

| Property | Value | Source |

| CAS Number | 1255638-84-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.196 g/mol | [1] |

| IUPAC Name | 4-(Furan-2-yl)-2-methylphenol | N/A |

| Synonyms | 2-Methyl-4-(2-furyl)phenol | [1] |

| Appearance | Not specified (typically solid) | N/A |

| Purity | Commercially available up to 96% | [1] |

Synthesis and Chemical Logic

While specific, peer-reviewed synthesis routes for 4-(Furan-2-YL)-2-methylphenol are not extensively documented, its structure suggests a logical synthesis via modern cross-coupling methodologies. The most probable approach involves a Palladium-catalyzed Suzuki-Miyaura coupling, a robust and widely used reaction for forming carbon-carbon bonds between aromatic rings.

Causality of Experimental Choice: The Suzuki coupling is selected for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and aryl halides). This method avoids the harsher conditions required by older coupling techniques, thus preserving the sensitive furan and phenol moieties.

Proposed Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a plausible and efficient pathway for the synthesis of the target compound.

Caption: Proposed Suzuki coupling workflow for synthesizing 4-(Furan-2-YL)-2-methylphenol.

Step-by-Step Protocol (Representative)

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1), followed by an aqueous solution of a base like sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (Argon or Nitrogen) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography on silica gel to yield the pure 4-(Furan-2-YL)-2-methylphenol.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of 4-(Furan-2-YL)-2-methylphenol is limited. However, its structural components provide a strong basis for predicting its potential pharmacological relevance. This structure-activity relationship (SAR) logic is a cornerstone of drug discovery.

Sources

4-(Furan-2-YL)-2-methylphenol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(Furan-2-yl)-2-methylphenol

Preamble: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Molecules containing both phenolic and furanic moieties are of significant interest due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. 4-(Furan-2-yl)-2-methylphenol (C₁₁H₁₀O₂) is one such compound, presenting a fascinating yet straightforward challenge for structural elucidation.[1][2]

This guide eschews a rigid, templated approach. Instead, it presents a holistic, logic-driven narrative on how to deduce and confirm the structure of 4-(Furan-2-yl)-2-methylphenol. We will proceed as an analytical chemist would: starting with foundational data, proposing a candidate structure, and then systematically using a suite of spectroscopic techniques to test and ultimately validate that hypothesis. The emphasis here is not merely on the techniques themselves, but on the causality behind their application and the synergistic interpretation of the resulting data.

Part 1: Foundational Analysis & Hypothesis Generation

Before engaging sophisticated spectroscopic methods, the fundamental molecular properties must be established. The molecular formula, C₁₁H₁₀O₂, is our starting point.[2][3]

Degree of Unsaturation (DoU)

The first step is to calculate the Degree of Unsaturation (DoU), which reveals the total number of rings and/or multiple bonds within the structure.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 11 + 1 - (10/2) = 7

A DoU of 7 is highly indicative of aromatic systems. A benzene ring accounts for 4 degrees (one ring, three double bonds), and a furan ring accounts for 2 degrees (one ring, one double bond). The remaining degree of unsaturation is accounted for by the second double bond within the furan ring. This initial calculation strongly supports the proposed connectivity of a furan ring attached to a phenol ring.

The Elucidation Workflow

A successful structure elucidation campaign relies on a logical sequence of experiments where each step provides information that informs the next. The workflow is designed to move from broad, general information (molecular weight, functional groups) to specific, detailed connectivity.

Caption: The overall workflow for structure elucidation.

Part 2: Spectroscopic Analysis & Data Interpretation

This section details the application of key spectroscopic techniques. For each, we will discuss the rationale for its use, a detailed experimental protocol, and an interpretation of the expected data for 4-(Furan-2-yl)-2-methylphenol.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: We begin with mass spectrometry because it provides the single most crucial piece of information: the molecular weight.[4] This immediately validates or refutes the proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass, allowing for the unambiguous determination of the elemental composition.[4]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

-

Ionization Mode: Analyze in both positive and negative ion modes to maximize the chances of observing a clear molecular ion. For a phenol, the [M-H]⁻ ion in negative mode is often prominent, while the [M+H]⁺ ion is expected in positive mode.[5]

-

Instrument Parameters (Negative Mode Example):

-

Data Acquisition: Acquire full scan data. If fragmentation is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 173.06) and applying collision energy to induce fragmentation.[4]

| Feature | Expected Value | Rationale & Interpretation |

| Molecular Ion (M⁻) | m/z 173.0608 | In negative ESI mode, the acidic phenolic proton is easily lost. The theoretical exact mass for [C₁₁H₉O₂]⁻ is 173.0608, confirming the elemental composition. |

| Molecular Ion (M⁺) | m/z 174.0681 | The molecular weight of C₁₁H₁₀O₂ is 174.20 g/mol .[1][2] The molecular ion peak confirms this fundamental property. |

| Key Fragment 1 | m/z 159.0446 | Corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds. |

| Key Fragment 2 | m/z 145.0653 | Corresponds to the loss of a carbonyl group (CO) from the furan ring after initial fragmentation, a characteristic pathway for some furan derivatives. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the presence or absence of key functional groups.[6] For our target molecule, we are specifically looking for the characteristic absorptions of the hydroxyl (O-H) group and the aromatic rings.[7][8]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[9]

-

Background Scan: With a clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[10]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

| Wavenumber (cm⁻¹) | Expected Appearance | Assignment & Interpretation |

| ~3550-3200 | Strong, Broad | O-H Stretch (Phenolic) . The broadness is due to hydrogen bonding. Its presence is a strong confirmation of the hydroxyl group.[11] |

| ~3150-3000 | Medium, Sharp | Aromatic & Furan C-H Stretch . The absorption above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[12] |

| ~2950-2850 | Weak-Medium, Sharp | Aliphatic C-H Stretch . Confirms the presence of the methyl (CH₃) group. |

| ~1610, 1500 | Strong-Medium | C=C Stretch (Aromatic & Furan Rings) . These bands are characteristic of the conjugated ring systems.[12] |

| ~1250-1200 | Strong | C-O Stretch (Phenolic) . This strong absorption is highly characteristic of the aryl-OH bond.[8] |

| ~880-750 | Strong | C-H Out-of-Plane Bending . The specific pattern in this region can give clues about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: While MS and IR confirm the pieces, NMR spectroscopy puts them together. It provides a detailed map of the carbon-hydrogen framework, revealing precisely how the atoms are connected.[13] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This is the key experiment for connecting the structural fragments.

-

Based on the proposed structure, we can predict the NMR spectra. The protons and carbons are numbered for clarity in the tables below.

(Self-generated image for illustrative numbering)¹H NMR (400 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~9.5 | singlet (broad) | 1H | Phenolic OH |

| H-7 | ~7.5 | doublet | 1H | Aromatic H |

| H-5 | ~7.4 | doublet of doublets | 1H | Aromatic H |

| H-11 | ~7.7 | doublet of doublets | 1H | Furan H |

| H-10 | ~6.8 | doublet | 1H | Furan H |

| H-9 | ~6.6 | doublet of doublets | 1H | Furan H |

| H-3 | ~7.3 | doublet | 1H | Aromatic H |

| H-b | ~2.2 | singlet | 3H | Methyl CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | ~154 | Phenolic C-OH |

| C-2 | ~128 | Aromatic C-CH₃ |

| C-3 | ~130 | Aromatic C-H |

| C-4 | ~125 | Aromatic C-C(furan) |

| C-5 | ~129 | Aromatic C-H |

| C-6 | ~115 | Aromatic C-H |

| C-7 | ~152 | Furan C-O |

| C-8 | ~112 | Furan C-H |

| C-9 | ~108 | Furan C-H |

| C-10 | ~143 | Furan C-H |

| C-11 | ~20 | Methyl CH₃ |

The true power of NMR is realized in the 2D experiments which confirm the proposed connectivities.

-

COSY: Would show correlations between H-5 and H-6, confirming their adjacent positions on the phenol ring. It would also show the complete coupling network of the furan protons: H-9 with H-10, and H-10 with H-11.

-

HSQC: Would directly link each proton signal to its corresponding carbon signal (e.g., H-b at ~2.2 ppm to C-11 at ~20 ppm).

-

HMBC: This is the definitive experiment. It provides the long-range correlations that piece the entire puzzle together.

Caption: Key HMBC correlations confirming the connectivity of the fragments.

The crucial HMBC correlation would be from one of the furan protons (e.g., H-8) to the phenol carbon C-4. This three-bond correlation unambiguously proves that the furan ring is attached at the C-4 position of the phenol ring. Similarly, correlations from the methyl protons (H-b) to C-2 and C-3 would confirm its position ortho to the hydroxyl group.

Part 3: Synthesis and Conclusion

The collective data from Mass Spectrometry, IR, and a full suite of NMR experiments provides an overwhelming, self-validating body of evidence.

-

MS confirms the molecular formula C₁₁H₁₀O₂.

-

IR confirms the presence of a phenolic -OH, a methyl group, and aromatic/furan rings.

-

¹H and ¹³C NMR account for all 10 protons and 11 carbons in chemically reasonable environments.

-

2D NMR definitively establishes the connectivity, confirming the 1,2,4-trisubstituted pattern on the phenol ring and linking it to the 2-position of the furan ring.

This logical, multi-technique approach allows for the confident and unambiguous structure elucidation of 4-(Furan-2-yl)-2-methylphenol, providing the trustworthy foundation required for any further research or development.

References

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Váradi, C., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]

-

ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate Publication. [Link]

-

Vagula, J. M., et al. (2019). Content of phenolic compounds in fruit processing residues by mass spectrometry. Ciência Rural. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments. [Link]

-

Chen, S., et al. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers in Nutrition. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate Publication. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCPS. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Butcher, R. J., & Yamin, B. M. (2014). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Lalevée, J., et al. (2022). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Polymers. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC. [Link]

-

NIST. (n.d.). Furan - UV/Visible spectrum. NIST WebBook. [Link]

-

Morais, S., et al. (2022). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Foods. [Link]

-

ResearchGate. (n.d.). FTIR spectra of phenolic compounds. ResearchGate Publication. [Link]

-

PubChemLite. (2025). 4-({[(furan-2-yl)methyl]amino}methyl)phenol. PubChemLite. [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols. All 'bout Chemistry. [Link]

-

Monteiro, M., et al. (2017). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro). [Link]

-

PubChem. (n.d.). 2-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]phenol. PubChem. [Link]

-

CP Lab Safety. (n.d.). 4-(Furan-2-yl)-2-methylphenol, 96% Purity. CP Lab Safety. [Link]

-

Al-Hilifi, S. A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science. [Link]

-

Saida, B. M., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. 1255638-84-6|4-(Furan-2-yl)-2-methylphenol|BLD Pharm [bldpharm.com]

- 2. 4-(Furan-2-yl)-2-methylphenol | 1255638-84-6 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rroij.com [rroij.com]

- 5. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 11. scielo.br [scielo.br]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jchps.com [jchps.com]

Navigating the Spectroscopic Frontier: A Predictive Analysis of 4-(Furan-2-yl)-2-methylphenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: In the pursuit of novel chemical entities, researchers often encounter compounds for which comprehensive analytical data is not yet publicly available. This guide addresses such a scenario for the molecule 4-(Furan-2-yl)-2-methylphenol . A thorough search of established spectroscopic databases reveals a notable absence of experimental data for this specific compound. This guide, therefore, adopts a predictive and pedagogical approach. It is designed not as a mere repository of existing data, but as a roadmap for the researcher, outlining the expected spectroscopic characteristics and the methodologies to verify them. By dissecting the molecule into its constituent functional groups and drawing parallels with structurally related compounds, we can construct a robust, hypothetical spectroscopic profile. This document serves as a valuable pre-synthesis tool, enabling scientists to anticipate spectral features, plan analytical workflows, and confidently interpret future experimental results.

Molecular Architecture and its Spectroscopic Implications

The structure of 4-(Furan-2-yl)-2-methylphenol combines a phenol ring, substituted with a methyl group at the 2-position and a furan ring at the 4-position. This arrangement dictates a unique electronic environment for each atom, which will be reflected in its spectroscopic fingerprint. Understanding this structure is paramount to predicting its spectral behavior.

Caption: Molecular structure of 4-(Furan-2-yl)-2-methylphenol.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is anticipated to be rich in information, with distinct signals for the aromatic protons of both the phenol and furan rings, the methyl protons, and the hydroxyl proton. The expected chemical shifts (δ) are predicted based on the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Furan-2-yl)-2-methylphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | - | The chemical shift is concentration and solvent dependent. |

| Ar-H (Phenol) | 6.8 - 7.5 | Doublet, Doublet of doublets | 2-3 (meta), 8-9 (ortho) | The furan ring and methyl group will influence the precise shifts. |

| Ar-H (Furan) | 6.4 - 7.6 | Multiplet | 1-3 | The protons on the furan ring will exhibit characteristic couplings. |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet | - | Typical range for a methyl group attached to an aromatic ring. |

Causality in Experimental Choices:

When acquiring the ¹H NMR spectrum, deuterated chloroform (CDCl₃) would be a suitable initial solvent due to its ability to dissolve a wide range of organic compounds. A standard 400 MHz spectrometer should provide sufficient resolution to distinguish the coupled aromatic protons. To confirm the assignment of the phenolic OH proton, a D₂O exchange experiment would be conducted. Upon shaking the sample with a drop of D₂O, the hydroxyl proton signal is expected to disappear from the spectrum.

Predicted ¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure, a total of 11 distinct carbon signals are expected (5 for the furan ring and 6 for the substituted phenol ring, plus the methyl carbon).

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Furan-2-yl)-2-methylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenolic C-OH | 150 - 155 | The hydroxyl group has a strong deshielding effect. |

| Phenolic C-CH₃ | 125 - 130 | Substituted aromatic carbon. |

| Phenolic C-Furan | 130 - 135 | Substituted aromatic carbon. |

| Phenolic CH | 115 - 130 | The precise shifts depend on the position relative to the substituents. |

| Furan C-O | 140 - 145 | The oxygen atom strongly deshields the adjacent carbon. |

| Furan CH | 105 - 120 | Typical range for furan carbons. |

| Methyl C | 15 - 20 | Characteristic shift for a methyl group on an aromatic ring. |

Self-Validating Protocol for ¹³C NMR:

To ensure the accuracy of the carbon assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This combination allows for the unambiguous differentiation of carbon types, validating the assignments made from the broadband-decoupled ¹³C spectrum.

Predicted Infrared (IR) Spectrum: Vibrational Fingerprints

The Infrared (IR) spectrum will highlight the key functional groups present in the molecule. The characteristic vibrational frequencies are indicative of the bond types and their environment.

Table 3: Predicted IR Absorption Bands for 4-(Furan-2-yl)-2-methylphenol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Phenol) | 1180 - 1260 | Stretching |

| C-O-C (Furan) | 1000 - 1300 | Asymmetric Stretching |

Experimental Workflow for IR Spectroscopy:

Caption: Standard workflow for acquiring an FT-IR spectrum.

Predicted Mass Spectrum: Molecular Weight and Fragmentation

Mass spectrometry (MS) will provide the molecular weight of the compound and offer insights into its structure through fragmentation patterns. For 4-(Furan-2-yl)-2-methylphenol (C₁₁H₁₀O₂), the expected exact mass is approximately 174.0681 g/mol .

Expected Fragmentation Patterns:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 174 is expected to be prominent. Key fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃): leading to a fragment at m/z 159.

-

Loss of carbon monoxide (CO): a common fragmentation for phenols, resulting in a fragment at m/z 146.

-

Cleavage of the furan ring: leading to various smaller fragments.

Trustworthiness in Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio to four or more decimal places, the molecular formula can be determined with a high degree of confidence, thereby validating the identity of the synthesized compound.

Synthesis and Characterization: A Conceptual Pathway

While the focus of this guide is on the spectroscopic data, it is pertinent to briefly touch upon the synthesis, as this is the necessary precursor to any experimental characterization. A plausible synthetic route would involve a Suzuki or Stille coupling reaction between a protected 4-bromo-2-methylphenol and 2-furanylboronic acid (or a stannane derivative).

Unlocking the Therapeutic Potential of 4-(Furan-2-YL)-2-methylphenol: A Preclinical Development Guide

Abstract

This technical guide outlines a comprehensive preclinical development strategy for the novel compound 4-(Furan-2-YL)-2-methylphenol. By leveraging the well-documented therapeutic activities of its core chemical moieties—the furan ring and the phenolic group—we postulate significant potential in the realms of anti-inflammatory, antioxidant, and cytotoxic applications. This document provides a structured roadmap for researchers, scientists, and drug development professionals, detailing the scientific rationale, proposed mechanisms of action, and a complete suite of validated experimental protocols for the systematic evaluation of this promising molecule. Our approach is designed to rigorously assess its therapeutic efficacy and establish a foundation for future clinical development.

Introduction: The Scientific Rationale for Investigation

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicine. The compound 4-(Furan-2-YL)-2-methylphenol presents a compelling case for investigation, based on the convergence of two biologically active pharmacophores: the furan ring and a substituted phenol.

The furan nucleus is a five-membered aromatic heterocycle present in a multitude of natural products and clinically approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Its utility as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[3]

Concurrently, phenolic compounds are renowned for their potent antioxidant capabilities, primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5][6] This action is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

The unique combination of these two moieties in 4-(Furan-2-YL)-2-methylphenol suggests a synergistic potential for therapeutic intervention. This guide proposes a systematic and scientifically rigorous pathway to explore this potential.

Synthesis and Characterization

To enable the proposed research, a reliable synthetic route for 4-(Furan-2-YL)-2-methylphenol is essential. A highly plausible and efficient method is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds.[7]

The proposed synthesis would involve the cross-coupling of a halogenated 2-methylphenol (e.g., 4-bromo-2-methylphenol) with furan-2-boronic acid. The use of modern palladium pre-catalysts can facilitate this reaction under mild conditions, which is particularly important when working with potentially unstable heteroaromatic boronic acids like furan-2-boronic acid.[8]

Proposed Synthetic Scheme:

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

A Proposed Research and Development Workflow

We propose a phased approach to systematically evaluate the therapeutic potential of 4-(Furan-2-YL)-2-methylphenol, beginning with a broad in vitro screening, followed by in vivo validation of the most promising activities.

Caption: A comprehensive workflow for preclinical evaluation.

PART 1: In Vitro Evaluation

The initial phase focuses on high-throughput screening to identify the primary biological activities of the compound and to establish a preliminary safety profile.

Cytotoxicity Screening

It is crucial to first assess the compound's effect on cell viability. This determines its potential as a cytotoxic agent (e.g., for oncology) and establishes the non-toxic concentration range for other cellular assays.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-(Furan-2-YL)-2-methylphenol in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[10] This assay quantifies the amount of LDH in the supernatant.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity based on a maximum LDH release control (cells lysed with detergent).

| Assay | Cell Line | Endpoint | Hypothetical IC₅₀ (µM) |

| MTT | MCF-7 | Metabolic Activity | 25.5 ± 3.1 |

| MTT | HeLa | Metabolic Activity | 32.1 ± 4.5 |

| MTT | HEK293 | Metabolic Activity | > 100 |

| LDH | MCF-7 | Membrane Integrity | 28.9 ± 3.8 |

Table 1: Hypothetical cytotoxicity data for 4-(Furan-2-YL)-2-methylphenol. A higher IC₅₀ in the non-cancerous cell line (HEK293) would suggest some level of cancer cell selectivity.

Antioxidant Activity Assessment

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of phenolic compounds. The stable free radical DPPH has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of 4-(Furan-2-YL)-2-methylphenol and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity Screening

Principle: The inhibition of heat-induced protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity. Inflammation can cause protein denaturation, and agents that can prevent this are considered to have potential anti-inflammatory effects.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Heat the mixture at 57°C for 3 minutes.

-

Cooling: Cool the samples and add 2.5 mL of phosphate-buffered saline (PBS).

-

Absorbance Measurement: Measure the turbidity at 660 nm. Diclofenac sodium can be used as a standard drug.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

PART 2: In Vivo Validation

Based on promising in vitro results, the next logical step is to validate the anti-inflammatory activity in a well-established animal model.

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic and highly reproducible model of acute inflammation.[11][12] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimatize for at least one week.

-

Grouping: Divide animals into groups (n=6):

-

Group 1: Vehicle control (e.g., 0.5% CMC, orally)

-

Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, orally)

-

Groups 3-5: 4-(Furan-2-YL)-2-methylphenol at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, orally).

-

-

Dosing: Administer the respective treatments orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

-

| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |

| Test Compound | 25 | 0.65 ± 0.06 | 23.5% |

| Test Compound | 50 | 0.48 ± 0.05 | 43.5% |

| Test Compound | 100 | 0.35 ± 0.04 | 58.8% |

Table 2: Hypothetical results from the carrageenan-induced paw edema model, showing a dose-dependent anti-inflammatory effect.

PART 3: Mechanistic Insights

Understanding the mechanism of action is critical for drug development. Based on the known anti-inflammatory effects of many furan derivatives, we hypothesize that 4-(Furan-2-YL)-2-methylphenol may exert its effects through the inhibition of the NF-κB signaling pathway .[1]

Investigating the NF-κB Pathway

Principle: The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Approach (Western Blot):

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells). Pre-treat cells with various concentrations of 4-(Furan-2-YL)-2-methylphenol for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for 30 minutes.

-

Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear protein fractions.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against NF-κB p65 (for nuclear fractions) and IκBα (for cytoplasmic fractions). Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

-

Analysis: A decrease in nuclear NF-κB p65 and a stabilization of cytoplasmic IκBα in the compound-treated groups would confirm the inhibition of the NF-κB pathway.

Future Directions and Considerations

-

Pharmacokinetics (ADME): Should the compound show significant in vivo efficacy, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile will be necessary to understand its behavior in a biological system.

-

Toxicity of Furan Ring: It is important to be aware that the furan ring can be metabolized in vivo to form reactive intermediates that may lead to toxicity.[3] Therefore, comprehensive toxicology studies will be a critical component of further development.

-

Lead Optimization: The 4-(Furan-2-YL)-2-methylphenol scaffold offers numerous opportunities for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could be initiated to synthesize analogs with improved potency and a more favorable safety profile.

Conclusion

4-(Furan-2-YL)-2-methylphenol stands as a promising candidate for therapeutic development, strategically combining the proven bioactivity of furan and phenolic moieties. The structured, multi-tiered approach outlined in this guide—from synthesis and in vitro screening to in vivo validation and mechanistic studies—provides a robust framework for its preclinical evaluation. The successful execution of these studies will not only elucidate the therapeutic potential of this specific molecule but may also pave the way for a new class of furan-based anti-inflammatory and antioxidant agents.

References

-

J Food Biochem. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. [Link]

-

Signal Transduct Target Ther. (2017). NF-κB signaling in inflammation. [Link]

-

Frontiers in Immunology. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]

-

Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases. [Link]

-

Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Frontiers in Neurology. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. [Link]

-

Molecules. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

-

ResearchGate. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

-

Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]

-

Molecules. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Frontiers in Nutrition. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. [Link]

-

ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

-

Current Protocols in Toxicology. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

ResearchGate. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

-

Exploro. (2024). Pharmacological activity of furan derivatives. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Furan-2-YL)-2-methylphenol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(Furan-2-YL)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document establishes a foundational understanding by integrating data from structurally related furan-containing phenols. We will explore plausible synthetic routes, predict key physicochemical and spectroscopic properties, and discuss potential biological activities and applications based on established knowledge of its constituent moieties. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material potential of this and related compounds.

Introduction: The Scientific Interest in Furan-Phenol Scaffolds

The furan ring is a fundamental five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6]

Phenolic compounds are renowned for their antioxidant capabilities, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in various diseases.[7] The combination of a furan moiety with a phenolic structure, as seen in 4-(Furan-2-YL)-2-methylphenol, presents a compelling scaffold for the development of novel therapeutics and functional materials. The furan ring can serve as a versatile building block, while the phenolic hydroxyl group offers a primary site for radical scavenging and other chemical modifications.[7][8]

This guide will delve into the synthetic strategies to access 4-(Furan-2-YL)-2-methylphenol, its anticipated analytical characteristics, and its potential in various scientific domains.

Proposed Synthesis of 4-(Furan-2-YL)-2-methylphenol

A logical approach would involve the coupling of a protected 2-methyl-4-bromophenol with 2-furanylboronic acid. The hydroxyl group of the phenol is typically protected to prevent side reactions during the coupling process.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

Step 1: Protection of 2-methyl-4-bromophenol

-

Dissolve 2-methyl-4-bromophenol in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Introduce a protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the protected phenol.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the protected 2-methyl-4-bromophenol, 2-furanylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the protected 4-(Furan-2-YL)-2-methylphenol.

Step 3: Deprotection

-

Dissolve the protected product in a suitable solvent like tetrahydrofuran (THF).

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the deprotection by TLC.

-

After completion, perform an aqueous workup and purify the final product, 4-(Furan-2-YL)-2-methylphenol, by column chromatography.

Caption: Proposed synthetic workflow for 4-(Furan-2-YL)-2-methylphenol.

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for 4-(Furan-2-YL)-2-methylphenol is scarce. However, we can predict its key properties based on the known characteristics of its constituent furan and 2-methylphenol (o-cresol) moieties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₀O₂ | Based on the chemical structure. |

| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar to other substituted phenols. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for phenolic compounds with an aromatic substituent. |

| ¹H NMR | Aromatic protons on both rings, a singlet for the methyl group, and a broad singlet for the phenolic -OH. | The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Distinct signals for all 11 carbon atoms, with characteristic shifts for the furan and phenol rings. | The chemical shifts will provide information on the electronic environment of each carbon. |

| IR Spectroscopy | A broad O-H stretching band, C-H stretching for aromatic and methyl groups, and C=C and C-O stretching bands. | Characteristic vibrational modes of the functional groups present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | Fragmentation patterns will be indicative of the structure. |

Potential Biological Activities and Applications

The unique combination of a furan ring and a phenolic structure suggests that 4-(Furan-2-YL)-2-methylphenol could exhibit a range of valuable biological activities.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-established antioxidants.[7] The hydroxyl group on the phenol ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Furan-containing compounds have also been reported to possess antioxidant and anti-inflammatory properties.[7][9] Therefore, 4-(Furan-2-YL)-2-methylphenol is a promising candidate for development as an antioxidant and anti-inflammatory agent.

Caption: General mechanism of phenolic antioxidant activity.

Anticancer and Antimicrobial Potential

Numerous furan derivatives have been investigated for their anticancer and antimicrobial activities.[3][4][6] The furan scaffold can be found in various clinically used drugs.[1] The specific substitution pattern on both the furan and phenol rings of 4-(Furan-2-YL)-2-methylphenol could lead to selective interactions with biological targets in cancer cells or pathogenic microorganisms.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of furan-containing compounds.[9] Their ability to scavenge free radicals and modulate inflammatory pathways may help in mitigating neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.[9]

Considerations for Drug Development: Metabolism and Toxicity

While the furan moiety is a valuable scaffold in drug design, it is also associated with potential metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring to form reactive intermediates, such as epoxides, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[2][10]

Caption: Potential metabolic activation pathway of furan-containing compounds.

Therefore, any drug development program involving 4-(Furan-2-YL)-2-methylphenol must include a thorough investigation of its metabolic fate and toxicological profile.

Future Directions

The exploration of 4-(Furan-2-YL)-2-methylphenol and its derivatives holds significant promise. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic method and complete spectroscopic data are crucial first steps.

-

In-depth Biological Evaluation: Comprehensive screening for antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on both the furan and phenol rings will help in optimizing biological activity and minimizing potential toxicity.

-

Metabolic and Toxicological Profiling: A thorough understanding of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for toxicity is essential for any therapeutic application.

Conclusion

4-(Furan-2-YL)-2-methylphenol represents a molecule with significant untapped potential. By leveraging the known chemical and biological properties of its furan and phenol components, researchers can embark on a guided exploration of its therapeutic and material applications. This technical guide provides a foundational framework for such investigations, from a proposed synthetic strategy to an overview of its potential biological activities and key considerations for further development. The insights presented here are intended to catalyze further research into this promising chemical entity.

References

- Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400.

-

ResearchGate. (2025). Synthesis and biological activities of furan derivatives. [Link]

-

PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

- Hijji, Y. M., et al. (2014). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o451.

-

PubChem. 4-Fluoro-2-methylphenol. [Link]

- Decostanzi, M., et al. (2019). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry, 21(4), 724-747.

- Hughes, T. B., et al. (2020). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 33(3), 747-760.

-

ResearchGate. (2025). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

-

ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

-

Journal of Xi'an Shiyou University. (2024). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Characterization, and Biological Evaluation. [Link]

-

ChemSynthesis. 2-dibenzofuran-4-yl-phenol. [Link]

-

ResearchGate. (2025). Chemistry and Therapeutic Aspect of Furan: A Short Review. [Link]

-

International Journal of Research in Engineering and Science. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

The Good Scents Company. 4-ethyl-2-methyl phenol, 2219-73-0. [Link]

-

PubChem. Furaneol. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. ijabbr.com [ijabbr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Furan Compounds: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and its role as a bioisostere for other aromatic systems have established it as a "privileged scaffold" in drug design. Furan derivatives are prevalent in numerous natural products with potent biological activities and form the core of several FDA-approved drugs, underscoring their therapeutic significance.[1] These compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3][4][5]

This guide provides a comprehensive overview of the discovery and isolation of novel furan derivatives. It is designed for professionals in drug development and scientific research, offering a narrative that synthesizes technical accuracy with field-proven insights. We will explore the journey from initial sourcing in nature and the lab, through extraction and purification, to final structural elucidation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Chapter 1: The Discovery Engine: Sourcing Novel Furan Scaffolds

The quest for novel furan compounds begins with a critical choice: tapping into nature's vast chemical diversity or leveraging the precision of synthetic chemistry. Both pathways offer unique advantages and are often complementary in a comprehensive drug discovery program.

Natural Product Bioprospecting

Nature is a master chemist, having evolved an immense library of complex molecules over millennia. Furan derivatives are widely distributed across various plant families, as well as in fungi and marine organisms, making these sources a fertile ground for discovery.[6][7][8]

-

Plants: Higher plants, particularly those from families like Asteraceae, Fabaceae, and Moraceae, are known producers of furan-containing secondary metabolites such as furanocoumarins and benzofurans.[6][7] For instance, Cicerfuran, isolated from chickpea roots, has demonstrated antibacterial and antifungal properties.[9]

-

Fungi: Both terrestrial and marine-derived fungi are prolific sources of bioactive compounds, including unique furan derivatives.[10][11] Fungi often thrive in competitive environments, leading them to produce structurally complex metabolites as chemical defense mechanisms, some of which possess therapeutic potential.[11][12]

-

Marine Environments: The unique and often extreme conditions of marine ecosystems (high pressure, low light, specific symbioses) drive the evolution of novel metabolic pathways.[11] Marine sponges, bacteria, and fungi have yielded a fascinating array of bioactive furans, such as the furan fatty acid derivatives plakorsins A and B from the sponge Plakortis simplex.[8][10]

The rationale for bioprospecting lies in accessing chemical structures that are often too complex to be conceived and synthesized de novo. This approach, however, necessitates robust methods for extraction and purification to isolate the desired compounds from a complex biological matrix.

Synthetic Chemistry Approaches

While nature provides complexity, synthesis provides control and scalability. The ability to construct the furan ring and modify it with various functional groups is a powerful strategy in drug discovery, allowing for the creation of targeted libraries and the optimization of lead compounds.[1][3] Classical methods, such as the Paal-Knorr and Feist-Benary syntheses, remain highly relevant for building the core furan scaffold.[1] Modern advancements, particularly in transition metal-catalyzed reactions, have further expanded the toolkit for creating diverse furan derivatives.[3]

The synthetic pathway is indispensable when a natural product is isolated in minute quantities or when structure-activity relationship (SAR) studies are required, which involve making systematic changes to a molecule to enhance its efficacy and reduce toxicity.[1]

Caption: High-level overview of the discovery pathways for novel furan compounds.

Chapter 2: From Matrix to Concentrate: Extraction Methodologies

The initial step in isolating a natural product is extraction, a process designed to efficiently transfer the target compounds from the solid source material into a liquid solvent.[13] The success of this stage is paramount, as it directly impacts the yield and purity of the final product.

Preliminary Considerations: A Foundation for Success

-

Source Material Preparation: Proper preparation is crucial for maximizing solvent penetration and, consequently, extraction efficiency. Plant and fungal materials are typically dried to remove water (which can interfere with organic solvents) and ground into a fine powder to increase the surface area available for extraction.[6] However, for thermally labile or volatile compounds, using fresh material may be necessary to prevent degradation.[6]

-

Solvent Selection: The choice of solvent is governed by the principle of "like dissolves like." The polarity of the solvent must be matched to the polarity of the target furan derivatives.[6] A systematic approach often involves sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract based on polarity, which simplifies subsequent purification steps.

Conventional and Modern Extraction Techniques

The selection of an extraction method involves a trade-off between efficiency, time, solvent consumption, and the stability of the target compound.

| Technique | Principle | Advantages | Disadvantages | Primary Application |

| Maceration | Soaking the material in a solvent at room temperature for an extended period.[14] | Simple, requires minimal equipment, suitable for thermolabile compounds.[14] | Time-consuming, may result in lower yields.[13] | Initial, large-scale extraction where time is not a critical factor. |

| Soxhlet Extraction | Continuous extraction with a cycling refluxing solvent.[13] | High extraction efficiency due to repeated exposure to fresh, hot solvent. | Requires high solvent volumes, prolonged heat can degrade sensitive compounds.[13] | Exhaustive extraction of stable, non-volatile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[13][14] | Fast, efficient, reduced solvent and energy consumption.[6] | Localized heating may occur; equipment cost. | Rapid extraction of a wide range of compounds, including those moderately sensitive to heat. |